molecular formula C18H20N4OS B12245819 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole

3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole

Cat. No.: B12245819
M. Wt: 340.4 g/mol
InChI Key: CUGKMHOLUPQHCJ-UHFFFAOYSA-N
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Description

3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a cyclopropyl-oxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole

InChI

InChI=1S/C18H20N4OS/c1-2-4-17-15(3-1)18(20-24-17)22-9-7-21(8-10-22)12-14-11-16(23-19-14)13-5-6-13/h1-4,11,13H,5-10,12H2

InChI Key

CUGKMHOLUPQHCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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